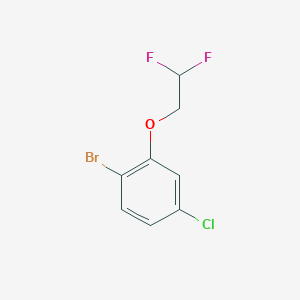
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene is a polyhalogenated aromatic compound It features a benzene ring substituted with bromine, chlorine, and a difluoroethoxy group
Méthodes De Préparation
The synthesis of 1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene typically involves multiple steps:
Starting Material: The process begins with a suitable benzene derivative.
Etherification: The difluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable difluoroethanol derivative reacts with the halogenated benzene under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically uses palladium catalysts and bases like potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, although these reactions are less common.
Common reagents include palladium catalysts, boronic acids, and bases like potassium carbonate. Major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It is a precursor for synthesizing bioactive molecules that may have therapeutic potential.
Mécanisme D'action
The mechanism of action for 1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene in chemical reactions involves its ability to undergo electrophilic and nucleophilic substitutions. The presence of electron-withdrawing groups (bromine, chlorine, and difluoroethoxy) on the benzene ring makes it more reactive towards nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar compounds include other polyhalogenated benzenes such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the difluoroethoxy group, making it less versatile in certain reactions.
1-Bromo-2-chloro-4-fluorobenzene: Another closely related compound with different substitution patterns, affecting its reactivity and applications.
1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-(2,2-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFCUHVQEAVQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













